molecular formula C11H17NO B1362676 4-(4-Methoxyphenyl)butan-2-amine CAS No. 51062-15-8

4-(4-Methoxyphenyl)butan-2-amine

Cat. No.: B1362676
CAS No.: 51062-15-8
M. Wt: 179.26 g/mol
InChI Key: JMHAKVPFYWWNOW-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)butan-2-amine is an organic compound with the molecular formula C11H17NO It is a secondary amine characterized by a butan-2-amine backbone substituted with a 4-methoxyphenyl group

Scientific Research Applications

4-(4-Methoxyphenyl)butan-2-amine has several applications in scientific research:

Safety and Hazards

The safety information for 4-(4-Methoxyphenyl)butan-2-amine indicates that it has GHS05 and GHS07 pictograms . The signal word is “Danger” and the hazard statements are H314 and H335 .

Future Directions

The synthesis of 4-(4-Methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst represents a promising direction for the synthesis of similar compounds . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)butan-2-amine can be achieved through several methods. One common approach involves the reductive amination of 4-(4-methoxyphenyl)butan-2-one. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source .

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of catalytic hydrogenation. For example, 4-(4-methoxyphenyl)butan-2-one can be hydrogenated in the presence of a palladium catalyst under high pressure to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form primary amines.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Comparison with Similar Compounds

    4-Methoxyamphetamine: Shares a similar methoxyphenyl group but differs in the length and structure of the carbon chain.

    4-(4-Methoxyphenyl)butan-2-one: The ketone analog of 4-(4-Methoxyphenyl)butan-2-amine.

    4-(4-Methoxyphenyl)butanoic acid: The carboxylic acid analog.

Uniqueness: this compound is unique due to its specific amine functionality, which allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that its analogs cannot .

Properties

IUPAC Name

4-(4-methoxyphenyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHAKVPFYWWNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965345
Record name 4-(4-Methoxyphenyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51062-15-8, 66264-86-6
Record name 4-Methoxy-α-methylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51062-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(p-Methoxyphenyl)-1-methylpropylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-3-(p-Methoxyphenyl)-1-methylpropylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Methoxyphenyl)butan-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(p-methoxyphenyl)-1-methylpropylamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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